2,2'-Bi-1,3-benzodithiole, 2,2'-diphenyl-
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Overview
Description
2,2’-Bi-1,3-benzodithiole, 2,2’-diphenyl- is a complex organic compound with the molecular formula C14H10S4 This compound is characterized by the presence of two benzodithiole rings connected by a single bond, with each ring substituted by a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3-benzodithiole, 2,2’-diphenyl- typically involves the reaction of 1,3-benzodithiole with appropriate reagents under controlled conditions. One common method involves the use of a Wittig-Horner reaction, where the corresponding diketones are reacted to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bi-1,3-benzodithiole, 2,2’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzodithiole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2,2’-Bi-1,3-benzodithiole, 2,2’-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2,2’-Bi-1,3-benzodithiole, 2,2’-diphenyl- exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved may include redox reactions and coordination chemistry, leading to changes in the compound’s electronic structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodithiole-2-thione: A related compound with a similar core structure but different substituents.
2,1,3-Benzothiadiazole: Another bicyclic compound with a benzene ring fused to a thiadiazole ring.
Uniqueness
2,2’-Bi-1,3-benzodithiole, 2,2’-diphenyl- is unique due to its specific substitution pattern and the presence of two benzodithiole rings. This gives it distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
61666-74-8 |
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Molecular Formula |
C26H18S4 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
2-phenyl-2-(2-phenyl-1,3-benzodithiol-2-yl)-1,3-benzodithiole |
InChI |
InChI=1S/C26H18S4/c1-3-11-19(12-4-1)25(27-21-15-7-8-16-22(21)28-25)26(20-13-5-2-6-14-20)29-23-17-9-10-18-24(23)30-26/h1-18H |
InChI Key |
ORELWPAFYNLPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(SC3=CC=CC=C3S2)C4(SC5=CC=CC=C5S4)C6=CC=CC=C6 |
Origin of Product |
United States |
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